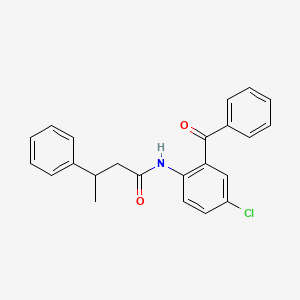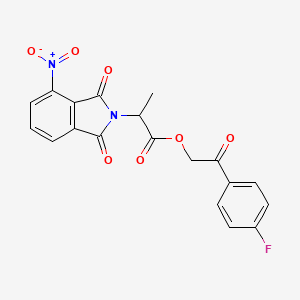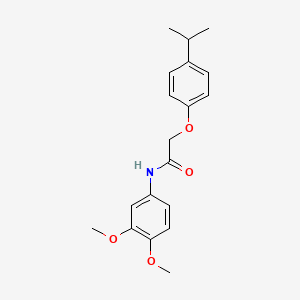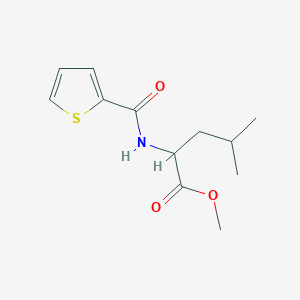
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide
説明
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide, also known as BCPB, is a synthetic compound that has been widely studied for its potential use in scientific research. BCPB belongs to the family of amides and is commonly used as a biochemical tool to study the function of certain proteins and enzymes.
作用機序
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide works by binding to the active site of the target protein or enzyme, thereby inhibiting its activity. For example, this compound binds to the catalytic domain of HDACs and prevents them from deacetylating histones, which leads to changes in gene expression. This compound also binds to the TRPV1 channel and prevents it from opening, which reduces the perception of pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation and pain by inhibiting the activity of certain enzymes and ion channels.
実験室実験の利点と制限
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide has several advantages for lab experiments. First, it is a highly specific inhibitor that can be used to study the function of a particular protein or enzyme. Second, it is a small molecule that can easily penetrate cell membranes and reach its target. However, there are also limitations to using this compound. For example, it may have off-target effects that could confound the results of experiments. Additionally, it may not be effective in certain cell types or under certain experimental conditions.
将来の方向性
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide. First, it could be used to study the function of other proteins and enzymes that are involved in disease processes. Second, it could be used to develop new therapies for cancer and other diseases. Finally, it could be used to study the role of ion channels in pain perception and develop new pain therapies.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide has been used as a biochemical tool to study the function of certain proteins and enzymes. For example, this compound has been used to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. This compound has also been used to study the function of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-16(17-8-4-2-5-9-17)14-22(26)25-21-13-12-19(24)15-20(21)23(27)18-10-6-3-7-11-18/h2-13,15-16H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJIKMXPKYWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[4-(4-methyl-1-piperazinyl)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B3982123.png)
![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3982129.png)
![4-[4-(4-bromophenoxy)phenyl]-8-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3982134.png)
![2-(2-naphthylamino)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3982135.png)
![N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B3982139.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3982151.png)
![isopropyl 6-{[(3-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982159.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3982177.png)


![2-(4-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3982212.png)
